molecular formula C11H10F4O2 B14055267 1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14055267
M. Wt: 250.19 g/mol
InChI Key: TVXKYFRDWUQVNL-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O2. This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(difluoromethoxy)-4-(difluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds such as Grignard reagents or organolithium reagents. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and difluoromethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one
  • 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one
  • 1-(3-Difluoromethoxy-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one

Uniqueness

1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O2/c1-2-8(16)6-3-4-7(10(12)13)9(5-6)17-11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

TVXKYFRDWUQVNL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)F)OC(F)F

Origin of Product

United States

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